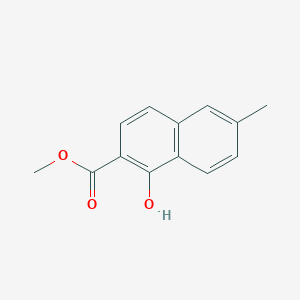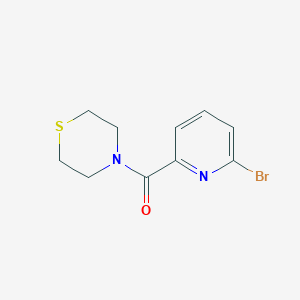
4-(6-Bromopyridine-2-carbonyl)thiomorpholine
Übersicht
Beschreibung
4-(6-Bromopyridine-2-carbonyl)thiomorpholine is a chemical compound with the CAS Number: 1691610-78-2. Its molecular weight is 287.18 and its IUPAC name is (6-bromopyridin-2-yl) (thiomorpholino)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrN2OS/c11-9-3-1-2-8(12-9)10(14)13-4-6-15-7-5-13/h1-3H,4-7H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 287.18 g/mol . It should be stored at a temperature of 28 C .Wissenschaftliche Forschungsanwendungen
Complex Formation with Metals
Research indicates that compounds like thiomorpholines can form six-coordinate complexes with metals such as cobalt(II) and Group VIB metal carbonyls. These complexes, characterized using magnetic and spectroscopic techniques, suggest that thiomorpholine derivatives are bonded through sulfur and exhibit a cis-configuration (Preti & Filippo, 1970).
Synthesis of Antimicrobial Agents
Thiomorpholine derivatives have been synthesized and tested for antimicrobial activity. This process involves a series of chemical reactions starting from thiomorpholine, leading to derivatives with potential as bioactive molecules. These compounds are tested for their antimicrobial properties, indicating a significant role in the development of new antimicrobial agents (Kardile & Kalyane, 2010).
Catalytic Systems in Organic Synthesis
The compound plays a role in phosphine-free palladium catalytic systems, promoting C–H bond activation/arylation with various substrates. Its reactivity is dependent on the substituent at certain positions, showcasing its versatility in organic synthesis (Hagui et al., 2016).
Building Blocks in Medicinal Chemistry
Thiomorpholines, including those similar to 4-(6-Bromopyridine-2-carbonyl)thiomorpholine, are important building blocks in medicinal chemistry. Their analogues have been used in human clinical trials, and their novel bicyclic derivatives show interesting biological profiles, essential for developing new medicinal compounds (Walker & Rogier, 2013).
Enantioselective Synthesis
Thiomorpholine derivatives are used in the enantioselective synthesis of various compounds. The process involves stereoselective alkylation, leading to enantiomerically pure substances, critical in developing pharmaceuticals with specific stereochemical properties (Franceschini et al., 2003).
Corrosion Inhibition
Compounds derived from thiomorpholines, such as thiomorpholin-4-ylmethyl-phosphonic acid, have been studied for their effectiveness in inhibiting the corrosion of materials like carbon steel, particularly in challenging environments like seawater. This application is crucial for materials science and engineering (Amar et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
(6-bromopyridin-2-yl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2OS/c11-9-3-1-2-8(12-9)10(14)13-4-6-15-7-5-13/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHXVTRWIKFOLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Bromopyridine-2-carbonyl)thiomorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride](/img/structure/B1409451.png)
![tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate](/img/structure/B1409453.png)

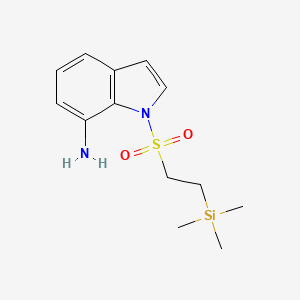

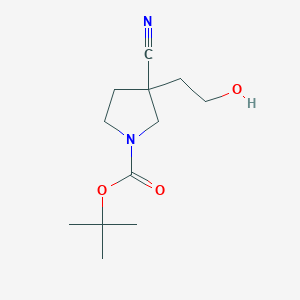

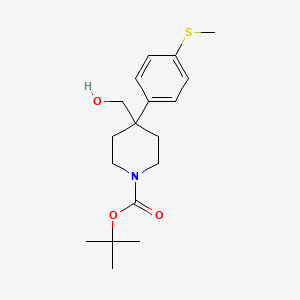
![(R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409465.png)



